molecular formula C14H8ClIN2O2 B4721971 N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide

N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide

Cat. No. B4721971
M. Wt: 398.58 g/mol
InChI Key: SCIFSYDOCSJKLU-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases, which makes it an important tool for studying cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the inhibition of protein kinases. Specifically, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to the disruption of cellular signaling pathways, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to inhibit other enzymes, including phosphodiesterases and phosphatases. This can lead to changes in cellular signaling and metabolism. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of protein kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study cellular signaling pathways in a more precise and controlled manner. However, one limitation of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is its potential toxicity. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide. One area of interest is the development of new cancer treatments based on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's protein kinase inhibition activity. Another area of interest is the study of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's anti-inflammatory effects, which may have implications for treating autoimmune diseases. Additionally, further research is needed to fully understand N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's mechanism of action and its potential toxicity.

Scientific Research Applications

N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications. One of its most important uses is as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to many diseases, including cancer. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including JAK2, a key signaling molecule in cancer cells. This makes N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide a promising candidate for developing new cancer treatments.

properties

IUPAC Name

(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFSYDOCSJKLU-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
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N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
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N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
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